Agomelatine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

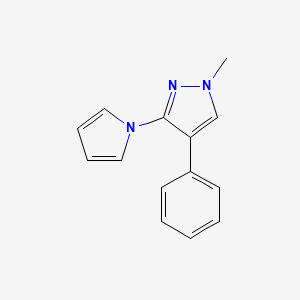

Agomelatine is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It was developed in Europe by Servier Laboratories Ltd. and submitted to the European Medicines Agency (EMA) in 2005 .

Synthesis Analysis

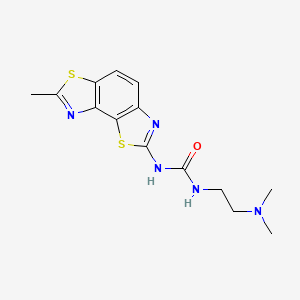

Agomelatine is a melatonin bio-isosteric derivative in which the naphthalene core has taken the place of the indole core . It is synthesized through metal-catalyzed procedures . More details about its synthesis can be found in the paper titled "Synthesis of Agomelatine by One-pot Catalytic Hydrogenation" .

Molecular Structure Analysis

Agomelatine is structurally closely related to melatonin . It has a molecular structure that combines activation of melatonin receptors with blockade of 5-HT2C receptors . More details about its molecular structure can be found in the paper titled "The Structures of Polymorphic Agomelatine and its Cocrystals with…" .

Chemical Reactions Analysis

Agomelatine behaves as a neutral antagonist at constitutively active h5-HT 2C(INI) receptors and native . It is also a substrate of CYP1A2, CYP2C9, and CYP2C19 .

Physical And Chemical Properties Analysis

Agomelatine is well absorbed after oral administration but subject to extensive first-pass metabolism, which causes significant variation in drug plasma levels between individuals . Peak plasma levels occur within 1-2 h after .

科学的研究の応用

Treatment of Glaucoma : Agomelatine, as a melatonin agonist, has been shown to decrease intraocular pressure in patients affected by primary open-angle glaucoma (POAG) (Pescosolido et al., 2015).

Antidepressant Properties : Agomelatine is a potent agonist of melatonin MT1 and MT2 receptors and an antagonist of serotonin 5-HT2C receptors. It has been found to improve sleep without causing daytime sedation and is generally well tolerated without major sexual or cardiac adverse effects, weight gain, or discontinuation syndromes (Dubovsky & Warren, 2009).

Neuroprotective Action : There are indications of a neuroprotective action of agomelatine in animal studies. It may have anxiolytic effects and is being explored for its potential in treating mood and circadian rhythm disorders (Fornaro et al., 2010).

Memory Disorder Treatment in Neurodegenerative Disease : Agomelatine shows promise in the treatment of memory disorder, particularly in neurodegenerative diseases like Alzheimer’s, by normalizing circadian disturbances and enhancing dopamine and noradrenaline release in the prefrontal cortex (Su et al., 2022).

Pharmacological Optimization : Research on optimizing agomelatine for increased efficacy, including synthesis of novel analogues, has been conducted. This aims at improving its binding affinity and pharmacological properties (Ettaoussi et al., 2013).

Promotion of Neurogenesis : Chronic treatment with agomelatine has been found to enhance cell proliferation and neurogenesis in the ventral hippocampus, which is pertinent to mood disorders (Soumier et al., 2009).

Antidepressant Mechanism of Action : Agomelatine's psychotropic effects are attributed to the synergy between its melatonergic and 5‐hydroxytryptaminergic effects, potentially leading to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways (Guardiola‐Lemaître et al., 2014).

Pharmacokinetics and Pharmacodynamics : Genetic polymorphisms in metabolizing enzymes and transporters like CYP1A2, CYP2C9, and ABCB1 have been shown to affect the pharmacokinetics and pharmacodynamics of agomelatine (Saiz-Rodríguez et al., 2019).

Benefit-Risk Assessment in Major Depression : Agomelatine has been assessed for its benefits and risks in treating major depression. It is generally well-tolerated but requires routine monitoring for potential liver function impairment (Howland, 2011).

作用機序

特性

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVMEXOLMFNQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agomelatine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)